molecular formula C20H14 B014458 9-Phenylanthracene CAS No. 602-55-1

9-Phenylanthracene

Cat. No. B014458
CAS RN: 602-55-1
M. Wt: 254.3 g/mol
InChI Key: LUBXLGUQZVKOFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Phenylanthracene involves several key steps that ensure the addition of the phenyl group to the anthracene molecule. One notable method involves the rigid planarization of 9-phenylanthracene, constrained in a coplanar fashion by two methylene tethers. This process not only enhances its electron-donating character but also induces significant shifts in absorption and an increase in molar absorption coefficient, alongside intense fluorescence (Iwahara, Kushida, & Yamaguchi, 2016).

Molecular Structure Analysis

The molecular structure of 9-Phenylanthracene is characterized by the presence of a phenyl group attached to the ninth carbon of the anthracene molecule. This structural modification significantly influences its electronic properties, making it a more effective electron donor and altering its photophysical properties. The coplanar configuration mentioned in the synthesis process plays a crucial role in enhancing these properties by stabilizing the molecule's structure and facilitating effective π-π interactions, which are essential for its fluorescent behavior.

Chemical Reactions and Properties

9-Phenylanthracene participates in various chemical reactions that are indicative of its reactive nature and the influence of its structural configuration. For instance, the photoionization and photocyanation of 9-Phenylanthracene have been studied, showcasing the formation of radical cations under certain conditions, which play a crucial role in photocyanation reactions (Konuk, Cornelisse, & McGlynn, 1986).

Physical Properties Analysis

The physical properties of 9-Phenylanthracene, such as its melting point, solubility, and crystalline structure, are significantly influenced by its molecular architecture. The planar structure not only impacts its optical properties but also its solid-state behavior, including the formation of crystals with specific morphologies. For example, single-crystal 9,10-diphenylanthracene nanoribbons and nanorods have been synthesized, demonstrating the compound's ability to form structures with uniform sizes and shapes, which is crucial for its applications in material science (Zhang et al., 2008).

Scientific Research Applications

1. Fluorescent Materials

  • Summary of Application: 9-Phenylanthracene is used as a building block for fluorescent materials . It’s constrained in a coplanar fashion by two methylene tethers .
  • Methods of Application: The compound is synthesized and its optoelectronic properties are investigated . The rigid planarization increases its electron-donating character and induces a bathochromic shift of its absorption .
  • Results or Outcomes: The rigid planarization increased its electron-donating character and induced a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense fluorescence . These properties render this compound a promising building block for fluorescent materials .

2. Weak Ferromagnetism

  • Summary of Application: Potassium-intercalated 9-Phenylanthracene exhibits weak ferromagnetism . This is the first time that weak ferromagnetism with a Curie temperature of 5.2 K has been realized in an all-carbon π-electron compound .
  • Methods of Application: The weak ferromagnetism is produced by the intramolecular ferromagnetic and intermolecular antiferromagnetic spin couplings in the crystal unit cell .
  • Results or Outcomes: The magnetic measurements reveal that there exists an antiferromagnetic transition around 35 K before transition to the weak ferromagnetic phase . This finding enriches the physical functionality of anthracene derivatives and adds a new member of organic magnetic materials .

3. Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application: A cross-linkable derivative of 9-Phenylanthracene is used as a wide bandgap host for solution-processed organic light-emitting diodes .
  • Methods of Application: The derivative, 9-(4-(10-phenylanthracene-9-yl)phenyl)-9H-carbazole incorporating styrene moieties (SPhPC), can be efficiently cross-linked via radical polymerization . It is used as the host in the light-emitting layer .
  • Results or Outcomes: The use of this derivative in OLEDs has been proven to be efficient .

4. Photocyanation

  • Summary of Application: 9-Phenylanthracene plays a role in the photocyanation reaction .
  • Methods of Application: Radical cations of 9-Phenylanthracene are produced by two processes: biphotonic unimolecular ionization under high intensity laser excitation and a monophotonic bimolecular electron-transfer process in the presence of certain conditions .
  • Results or Outcomes: The photocyanation of 9-Phenylanthracene has been successfully reported .

Safety And Hazards

9-Phenylanthracene should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

9-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXLGUQZVKOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3075254
Record name Anthracene, 9-phenyl-
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 9-Phenylanthracene
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Vapor Pressure

0.00000009 [mmHg]
Record name 9-Phenylanthracene
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Product Name

9-Phenylanthracene

CAS RN

602-55-1
Record name 9-Phenylanthracene
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Record name 9-PHENYLANTHRACENE
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Synthesis routes and methods I

Procedure details

Into a 200 mL three-neck flask were put 5.4 g (21 mmol) of 9-bromoanthracene, 2.6 g (21 mmol) of phenylboronic acid, 60 mg (0.2 mmol) of palladium(II) acetate (abbreviation: Pd(OAc)2), 10 mL (20 mmol) of potassium carbonate aqueous solution (2.0 mol/L), 260 mg (0.8 mmol) of tris(o-tolyl)phosphine (abbreviation: P(o-tolyl)3), and 20 mL of 1,2-dimethoxyethane (abbreviation: DME), and then the mixture was stirred at 80° C. in a nitrogen atmosphere for 9 hours. After the reaction, a precipitated solid was collected by suction filtration, dissolved in toluene, and filtered through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and alumina. The obtained filtrate was washed with water and saturated aqueous solution and magnesium sulfate was added so that the moisture was removed. This suspending solution was naturally filtered and the obtained filtrate was concentrated, whereby 22 g of a light-brown solid of 9-phenylanthracene, which was the object of the synthesis, was obtained in a yield of 85% (synthesis scheme (a-1)).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

5.4 g (21.1 mmol) of 9-bromoanthracene, 2.6 g (21.1 mmol) of phenylboronic acid, 60 mg (0.21 mmol) of palladium(II) acetate (abbreviation: Pd(OAc)2), 10 mL (20 mmol) of a potassium carbonate aqueous solution (2 mol/L), 263 mg (0.84 mmol) of tris(ortho-tolyl)phosphine (abbreviation: P(o-tolyl)3), and 20 mL of 1,2-dimethoxyethane (abbreviation: DME) were put in a 200 mL three neck flask, and then stirred for nine hours at 80° C. in nitrogen stream. After reaction, a precipitated solid was collected by suction filtration. Subsequently, the solid was dissolved in toluene and then filtered through florisil, celite, and alumina. After a filtrate was washed with water and saturated saline, it was dried with magnesium sulfate. After the mixture was subjected to natural filtration, when the filtrate was concentrated, 21.5 g of 9-phenylanthracene which was a target substance was obtained as a light brown solid at a yield of 85% (Synthesis scheme (b-1)).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
263 mg
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
60 mg
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
85%

Synthesis routes and methods III

Procedure details

In a 200 mL three-neck flask, 6.4 g (25 mmol) of 9-bromoanthracene, 3.0 g (25 mmol) of phenylboronic acid, 0.76 g (2.5 mmol) of tri(ortho-tolyl)phosphine, 60 mL of ethylene glycol dimethyl ether (DME), and 25 mL of a 2.0 M potassium carbonate solution were placed. The mixture was degassed by being stirred under reduced pressure, and the air in the flask was replaced with nitrogen. To the mixture, 0.11 g (0.50 mmol) of palladium(II) acetate was added and stirred under nitrogen stream at 80° C. for 3 hours. After a certain period, water was added to the mixture, and an aqueous layer was extracted with toluene. The obtained extracted solution and the organic layer were combined and washed with saturated saline, and the organic layer was dried with magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. The solid was recrystallized with toluene/methonol, so that 5.8 g of target white powder was obtained in a yield of 92%.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

25.4 g (100 mmol) of 9-bromoanthracene, 12.8 g (105 mmol) of phenylboronic acid, 0.233 g (1.00 mmol) of palladium (II) acetate, and 0.913 g (3.00 mmol) of tri(ortho-tolyl)phosphine were put into a 500 mL three-necked flask. Then, the atmosphere in the flask was substituted with nitrogen. Thereafter, 100 mL of ethylene glycol dimethyl ether (abbreviation: DME) and 75 mL (150 mmol) of potassium carbonate solution (2.0 mol/L) were added to the mixture, and this mixture was refluxed at 90° C. for 6 hours to be reacted. After the reaction, a precipitate in the reaction mixture was collected by suction filtration. The obtained solid was recrystallized by a mixed solvent of chloroform and hexane; then 20.8 g of objective 9-phenylanthracene was obtained as a white powdered solid in a yield of 82%. A synthetic scheme of 9-phenylanthracene is illustrated below (synthetic scheme b-1).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
catalyst
Reaction Step One
Quantity
0.913 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

An amount of 15.14 g (58.9 mmol) of 9-bromoanthracene, 7.2 g (59 mmol) of phenylboronic acid, and 1 g of tetrakis triphenylphosphine palladium as catalysis were dissolved in a mixed solvent of 100 ml of toluene and 25 ml of ethanol. Then, 50 ml of 2M sodium carbonate solution was added to the mixed solvent and allowed to react at 90° C. for 12 hours. After the reaction was completed, the organic layer was separated and purified by column chromatography to obtain 13.65 g (53.7 mmol) of 9-phenylanthracene. The yield was 91.2%.
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,550
Citations
B Reitstoen, VD Parker - Journal of the American Chemical …, 1990 - ACS Publications
Scheme I attack on the cation radical with rate constants ranging from 10s to 106 7 M* 1 s" 1.3 We now find that 2, 6-lutidine (LUT) reacts with PAH,+ under the same conditions with a …
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
LO Wheeler, KSV Santhanam… - The Journal of Physical …, 1967 - ACS Publications
… (esr) spectraof 9-phenylanthracene and 9,10-diphenylanthracene anion radicals prepared by … The study of the esr spectrum of 9-phenylanthracene (PA) anion radical reported here was …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
K Sakata, K Hara - Chemical physics letters, 2003 - Elsevier
Torsional potentials of 9-phenylanthracene both in the ground and excited states were determined by using ab initio molecular orbital calculations. Molecular structure in the ground …
AR Horrocks, T Medinger… - Photochemistry and …, 1967 - Wiley Online Library
… using 9-phenylanthracene as solute because it shows a large solvent dependence of +F.(~) … panol, the triplet state lifetime of 9-phenylanthracene is so much greater than the lifetime of …
MA Fu, RS Wang, H Yang, PY Zhang, CF Zhang… - Carbon, 2021 - Elsevier
Intercalation of alkali metal is an effective way to tune the physicochemical property of polyaromatic hydrocarbons. Herein, we show for the first time that the weak ferromagnetism with a …
MS Workentin, LJ Johnston, DDM Wayner… - Journal of the …, 1994 - ACS Publications
… Abstract: Rate constants were measured for the reactions of 9-phenylanthracene (PA) and 9,10-diphenylanthracene (DPA) radical cations with a number of primary, secondary, and …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
B Stevens - Transactions of the Faraday Society, 1955 - pubs.rsc.org
The variation of fluorescence intensity of anthracene, 9-phenylanthracene and 9: 10-diphenylanthracene excited by 3660 A at 300" C in the vapour phase has been investigated as a …
Number of citations: 41 0-pubs-rsc-org.brum.beds.ac.uk
R Wortmann, S Lebus, K Elich, S Assar, N Detzer… - Chemical physics …, 1992 - Elsevier
… We also include 9-phenylanthracene (9PA) in our study, a molecule which is not supposed to undergo intramolecular charge transfer upon electronic excitation. Results of molecular jet …
K Nikitin, H Müller-Bunz, Y Ortin, J Muldoon… - Organic …, 2011 - ACS Publications
… phenyls are scarce, they have been observed in 1,4-adducts of 9-phenylanthracene. (6b) … rotation of an unsubstituted phenyl group in 9-phenylanthracene, 3, would be significantly …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
DW Werst, WF Londo, JL Smith, PF Barbara - Chemical physics letters, 1985 - Elsevier
… The LIF excitation spectra of four derivatives of 9phenylanthracene have been observed and analyzed. In each case it \~as povlble to identify spectral features associated with a …

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